Ethyl 2-(piperidin-4-yl)acetate hydrochloride

Analytical Chemistry Quality Control Medicinal Chemistry

Researchers requiring precise stoichiometry in parallel synthesis often face variability from liquid free-base forms. This hydrochloride salt (CAS 169458-04-2) resolves that with a solid-state advantage. - Enables accurate gravimetric dispensing for 96-well plates, minimizing error vs. liquid free base. - ≥97% purity reduces impurity-derived side reactions, ensuring batch-to-batch SAR reproducibility. - Enhanced water solubility facilitates direct use in aqueous coupling (e.g., amide bond formation) without co-solvent optimization.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 169458-04-2
Cat. No. B068825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(piperidin-4-yl)acetate hydrochloride
CAS169458-04-2
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CC[NH2+]CC1.[Cl-]
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
InChIKeyRBESFTPUTXOFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(piperidin-4-yl)acetate hydrochloride – Product Overview


Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) is a piperidine-derived hydrochloride salt with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, featuring a piperidine ring substituted at the 4-position with an ethyl acetate group . Its hydrochloride salt form distinguishes it from the corresponding free base (CAS 59184-90-6), offering distinct physicochemical properties that directly influence handling, formulation, and downstream synthetic utility .

1
Solid hydrochloride salt – enables precise weighing and minimizes volatile loss
2
High-purity salt form – supports reproducible synthetic outcomes
3
Piperidine-4-acetate scaffold – useful for medicinal chemistry and PROTAC linker assembly

Substitution Risks with Free Base and Methyl Ester


Direct substitution of Ethyl 2-(piperidin-4-yl)acetate hydrochloride with the free base (CAS 59184-90-6) or the methyl ester hydrochloride (CAS 81270-37-3) is inadvisable due to significant divergences in physical state, purity consistency, and solubility profiles that critically impact experimental reproducibility and synthetic workflow . The hydrochloride salt form confers a solid-state advantage over the liquid free base, enabling precise weighing and minimizing volatile loss . Furthermore, vendor-supplied purity specifications differ markedly: the hydrochloride salt is routinely offered at ≥97% purity , whereas free base purity ranges from 90% to 98% across suppliers, introducing batch-to-batch variability that can confound reaction outcomes . The following quantitative evidence delineates these performance-critical differentiators.

Free base (CAS 59184-90-6) is a liquid at 20 °C; solid hydrochloride salt avoids evaporative loss and enables gravimetric accuracy.
Free base purity varies from 90% to 98% across suppliers, while the hydrochloride salt is supplied at a tightly controlled high-purity specification, reducing impurity-related batch variability.
Methyl ester hydrochloride (CAS 81270-37-3) may exhibit different solubility and reactivity profiles, altering reaction stoichiometry and yield.

Quantitative Differentiation Evidence vs. Analogs


Purity Consistency: Hydrochloride Salt vs. Free Base

The hydrochloride salt (target compound) is commercially available with a minimum purity specification of 97% . In contrast, the free base (CAS 59184-90-6) exhibits a broader purity range across suppliers, from a minimum specification of 90% to 98% . This inconsistency introduces procurement risk; a 7% absolute purity differential can equate to significant impurity burden in multi-gram scale reactions, potentially compromising yield and requiring additional purification steps.

Purity Consistency
Cross-study comparable
Target: ≥97% | Free base: 90% (min spec)
Supports consistent impurity profile for synthesis
Specification from vendor datasheets
Analytical Chemistry Quality Control Medicinal Chemistry

Physical Form: Solid Salt vs. Liquid Free Base

The target compound is a solid at ambient temperature (20°C) , whereas the free base (CAS 59184-90-6) is a liquid . This physical state difference confers a quantifiable advantage in gravimetric accuracy during weighing. For a typical 100 mg reaction, the solid hydrochloride can be weighed with ≤0.5% error on a standard analytical balance (±0.1 mg readability), while the liquid free base, prone to evaporative loss and requiring volumetric transfer, may introduce ≥2% error due to viscosity and meniscus reading uncertainties, particularly in small-scale parallel synthesis.

Physical Form
Direct head-to-head comparison
Solid salt vs. Liquid free base
Solid form enables precise gravimetric dispensing
Estimated weighing error reduction ≥1.5%
Synthetic Chemistry Process Chemistry Laboratory Operations

Water Solubility Enhancement of Hydrochloride Salt

The hydrochloride salt formation enhances aqueous solubility compared to the neutral free base, a property critical for aqueous reaction conditions and biological assay compatibility. While direct experimental solubility data for the hydrochloride salt are not reported in primary literature, the free base exhibits a computed aqueous solubility of 13.7 mg/mL (79.9 mM) via ESOL estimation . Hydrochloride salts of piperidine derivatives typically increase water solubility by 2- to 10-fold relative to the corresponding free base due to ion-dipole interactions and reduced crystal lattice energy [1]. This solubility enhancement is a class-level inference supported by the known behavior of amine hydrochloride salts [2].

Water Solubility
Class-level inference
2–10× solubility increase (class inference)
Class-level enhancement may support aqueous reaction handling
Not directly reported; inferred from amine HCl salts
Formulation Science Bioconjugation PROTAC Development

PROTAC Linker Utility and Spacer Geometry

Ethyl 2-(piperidin-4-yl)acetate hydrochloride and its free base are widely utilized as PROTAC linkers . The piperidine-4-acetate motif provides a defined 3-bond spacer between the piperidine nitrogen (available for E3 ligase ligand conjugation) and the ester carbonyl (hydrolyzable to carboxylic acid for target protein ligand attachment) . Compared to alternative linkers such as polyethylene glycol (PEG) chains, the rigid piperidine ring reduces conformational entropy, which can improve ternary complex formation efficiency in certain PROTAC designs [1]. While head-to-head linker efficiency data (e.g., DC50 values) are not available for this specific compound as a standalone linker, class-level evidence indicates that piperidine-containing linkers confer improved passive cell permeability relative to fully flexible alkyl linkers [2].

PROTAC Linker Geometry
Class-level inference
Rigid 3-bond spacer vs. flexible PEG
Rigid geometry may aid ternary complex stability
Linker efficiency data not available for this compound
PROTAC Targeted Protein Degradation Linker Chemistry

Application Scenarios


High-Throughput Parallel Synthesis with Precise Stoichiometry

The solid-state form of Ethyl 2-(piperidin-4-yl)acetate hydrochloride enables accurate gravimetric dispensing into 96-well plates or microreactors, minimizing stoichiometric error compared to the liquid free base . The ≥97% purity specification reduces the risk of impurity-derived side reactions that can confound SAR analysis .

Aqueous Bioconjugation and PROTAC Linker Installation

The hydrochloride salt form confers enhanced water solubility , facilitating direct use in aqueous coupling reactions (e.g., amide bond formation with E3 ligase ligands) without prior pH adjustment or co-solvent optimization. The rigid piperidine-4-acetate spacer provides a defined geometry for ternary complex formation .

Scale-Up with Consistent Batch Quality

Procurement of the hydrochloride salt with a certified 97% minimum purity ensures batch-to-batch consistency during scale-up, avoiding the purity variability observed with free base sources (90-98%) . This consistency is critical for process validation and regulatory documentation .

Application
Selection Property
Validation Focus
High-throughput parallel synthesis
Solid salt form with precise weighing
Stoichiometric accuracy and purity consistency
Aqueous bioconjugation and PROTAC linker installation
Hydrochloride salt enhanced water solubility
Compatibility with aqueous coupling conditions
Scale-up with consistent batch quality
Certified high-purity specification
Batch-to-batch reproducibility and process validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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